Calisto-lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calisto-lactone is a lactone compound characterized by a cyclic ester structure. Lactones are a group of compounds that have been known for several decades and are widely used in various industries due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Calisto-lactone can be synthesized through various chemical methods. One common approach involves the oxidative lactonization of diols using catalysts such as copper or iron carbonyl compounds . These reactions typically occur under mild conditions using ambient air as the oxidant. Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly synthetic methodologies that avoid metal catalysts, initiators, or toxic solvents . This allows the final products to be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds.

Chemical Reactions Analysis

Types of Reactions

Calisto-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as chromium (VI) or DMSO-based oxidizing systems.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Chromium (VI), DMSO-based systems, and Pd/C.

Reducing agents: Lithium aluminum hydride.

Catalysts: Copper, iron carbonyl compounds, and transition metal complexes

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Calisto-lactone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various bioactive compounds and natural products.

Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Employed in the production of polymers, copolymers, and composites with unique functional properties.

Mechanism of Action

The mechanism of action of Calisto-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the cyclization of hydroxy acids, leading to the formation of a cyclic ester structure . This structure allows this compound to participate in various biochemical processes, including cell-to-cell communication and signaling .

Comparison with Similar Compounds

Calisto-lactone can be compared with other similar lactone compounds, such as:

Aldonolactones: These compounds are synthesized by selective anomeric oxidation of unprotected aldoses and are used as building blocks for bioactive compounds.

γ-Lactones and δ-Lactones: These compounds are commonly found in fruits and animal products and are used as flavors and fragrances.

Macrocyclic Lactones: These compounds are used in biotechnology for the production of musk macrocyclic lactones and flavoring compounds.

Biological Activity

Calisto-lactone, a naturally occurring cyclohexene derivative, has garnered attention due to its diverse biological activities. Isolated primarily from the Indian Laurel Tree (Calophyllum inophyllum), this compound is classified as a lactone, which is an ester derived from hydroxycarboxylic acids. Its unique structural characteristics and biological properties make it a subject of interest in pharmacological research.

- Molecular Formula : C₁₃H₁₈O₃

- Structure : this compound features a five-membered ring with an oxygen atom, contributing to its reactivity and interaction with biological molecules.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Key findings include:

- Bacterial Activity : It exhibits activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

- Fungal Activity : The compound also shows antifungal effects against Candida albicans, a common pathogen associated with candidiasis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | X µg/mL |

| Escherichia coli | Bacteria | Y µg/mL |

| Candida albicans | Fungi | Z µg/mL |

(Note: Specific MIC values need to be sourced from experimental data.)

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Preliminary studies suggest that it may interact with cellular components through hydrogen bonding and hydrophobic interactions, influencing its bioavailability and efficacy as a therapeutic agent.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial therapies based on this compound.

- Antifungal Properties : Another investigation focused on the antifungal activity against Candida albicans. Results indicated that this compound could disrupt cell membrane integrity, leading to cell death. This mechanism was confirmed through assays measuring cell viability post-treatment.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Due to its antibacterial and antifungal properties, there is potential for this compound to be developed into new antimicrobial agents.

- Biochemical Research : Understanding its interactions with biological molecules may lead to insights into its therapeutic applications in treating infections.

Properties

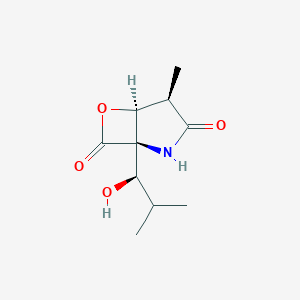

IUPAC Name |

(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWHHUJACGNMZ-QGOVLLJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.